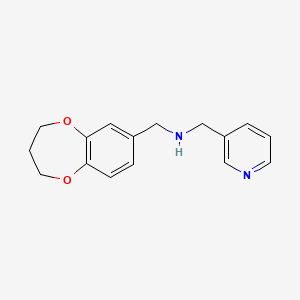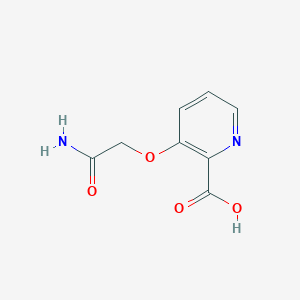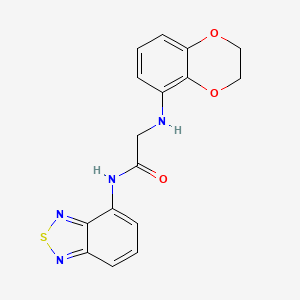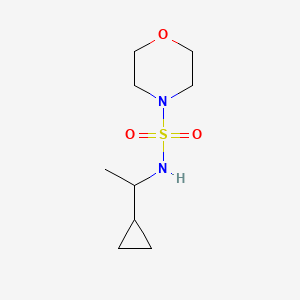
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as DMBQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBQ is a member of the quinazoline family of compounds and has a molecular weight of 365.5 g/mol.
作用机制
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. One of its primary targets is the enzyme dihydrofolate reductase, which is involved in DNA synthesis and repair. N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide also inhibits the activity of the protein kinase B/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been found to have both biochemical and physiological effects in various experimental models. In vitro studies have shown that N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress. In vivo studies have demonstrated that N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can inhibit tumor growth and reduce inflammation in animal models.
实验室实验的优点和局限性
One of the advantages of using N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide in laboratory experiments is its relatively low toxicity compared to other chemotherapeutic agents. Additionally, N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been shown to have a high degree of selectivity for cancer cells, reducing the risk of off-target effects. However, one limitation of using N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide in laboratory experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide. One area of interest is the development of new synthetic methods for producing N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide and related compounds, which could improve its efficacy and reduce its cost. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide and its potential interactions with other drugs and signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide as a potential anticancer agent in humans.
合成方法
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can be synthesized through a multi-step process that involves the condensation of 2-amino-4,5-dimethylbenzenesulfonamide with 2,3-dichloroquinoxaline, followed by the addition of 3,3-dimethylbutyraldehyde and subsequent oxidation to form the final product.
科学研究应用
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been studied for its potential as an anticancer agent, with promising results in preclinical studies. N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)6-7-16-12(19)9-4-5-10-11(8-9)17-14(21)18-13(10)20/h4-5,8H,6-7H2,1-3H3,(H,16,19)(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOXNBPNMIAXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)

![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)
![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)

![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
![N-[(3-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7571995.png)
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)
![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)

![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)